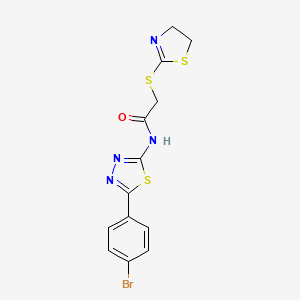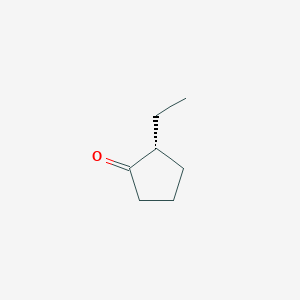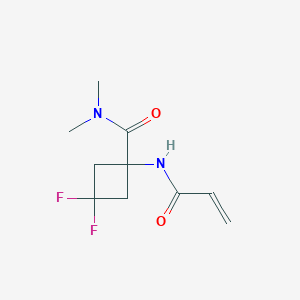
3,3-Difluoro-N,N-dimethyl-1-(prop-2-enoylamino)cyclobutane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Difluoro-N,N-dimethyl-1-(prop-2-enoylamino)cyclobutane-1-carboxamide, also known as Difluoromethylornithine (DFMO), is a chemical compound that has been extensively studied for its potential therapeutic uses in various diseases. DFMO is an inhibitor of the enzyme ornithine decarboxylase (ODC), which plays a crucial role in the biosynthesis of polyamines, essential compounds for cell proliferation and differentiation.
作用機序
DFMO works by inhibiting the enzyme ODC, which is responsible for the biosynthesis of polyamines. Polyamines are essential compounds for cell proliferation and differentiation, and their overproduction has been linked to various diseases, including cancer. By inhibiting ODC, DFMO reduces the production of polyamines, leading to decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
DFMO has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of polyamine levels. DFMO has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
実験室実験の利点と制限
DFMO has several advantages for lab experiments, including its well-characterized mechanism of action and its ability to inhibit cell proliferation and induce apoptosis. However, DFMO also has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on DFMO, including:
1. Development of new formulations with improved solubility and bioavailability.
2. Evaluation of DFMO in combination with other drugs for cancer therapy.
3. Investigation of the potential neuroprotective effects of DFMO in animal models of neurodegenerative disorders.
4. Development of new analogs of DFMO with improved potency and selectivity.
5. Investigation of the potential anti-inflammatory effects of DFMO in animal models of inflammatory diseases.
In conclusion, DFMO is a promising compound with potential therapeutic uses in various diseases. Its well-characterized mechanism of action and its ability to inhibit cell proliferation and induce apoptosis make it a valuable tool for research in cancer, parasitic infections, and neurodegenerative disorders. However, further research is needed to fully understand its potential and limitations.
合成法
DFMO can be synthesized through a multi-step process involving the reaction of 2,2-difluoroethylamine with N,N-dimethylformamide to form N,N-dimethyl-2,2-difluoroethylamine, which is then reacted with cyclobutanone to form the desired product.
科学的研究の応用
DFMO has been extensively studied in preclinical and clinical studies for its potential therapeutic uses in various diseases, including cancer, parasitic infections, and neurodegenerative disorders. DFMO has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. DFMO has also been shown to have anti-parasitic properties, making it a potential treatment for diseases such as African sleeping sickness. Additionally, DFMO has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.
特性
IUPAC Name |
3,3-difluoro-N,N-dimethyl-1-(prop-2-enoylamino)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N2O2/c1-4-7(15)13-9(8(16)14(2)3)5-10(11,12)6-9/h4H,1,5-6H2,2-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUOBHDMGZCRDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CC(C1)(F)F)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-N,N-dimethyl-1-(prop-2-enoylamino)cyclobutane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

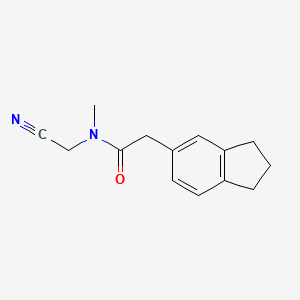
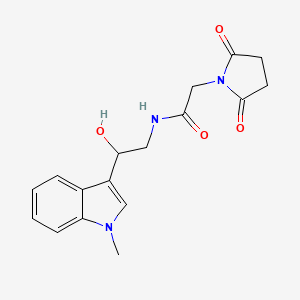
![(E)-ethyl 7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2931469.png)
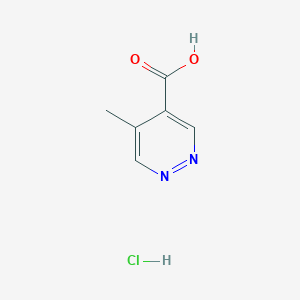
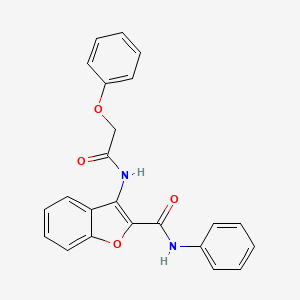
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenylacetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2931472.png)
![1-[4-(2-Phenoxyethyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2931477.png)
![(Z)-3,4-dimethoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2931478.png)

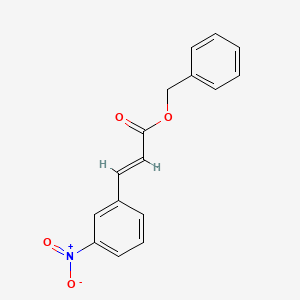

![2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride](/img/structure/B2931483.png)
